5-Cyanopyridine-2-sulfinic acid

cross-coupling palladium catalysis heterocyclic synthesis

Pyridine-2-boronates fail in cross-coupling due to rapid protodeboronation. This 5-cyano-2-sulfinic acid offers a stable, storable nucleophilic alternative. - Pd-catalyzed coupling with aryl halides: 29% yield (unoptimized) to 92% yield (7 g scale, 1 mol% Pd) - Enables photoredox aryl-sulfonylation via sulfonyl radicals (inaccessible from sulfonic acids) - Stable under ambient storage for ≥2 months; suitable for automated parallel synthesis - 5-cyano electron-withdrawing group modulates reactivity for SAR exploration

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
Cat. No. B12282141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanopyridine-2-sulfinic acid
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)S(=O)O
InChIInChI=1S/C6H4N2O2S/c7-3-5-1-2-6(8-4-5)11(9)10/h1-2,4H,(H,9,10)
InChIKeyADAJGUPJLURGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyanopyridine-2-sulfinic Acid: Chemical Profile & Sourcing


5-Cyanopyridine-2-sulfinic acid (CAS 2059908-72-2) is a heterocyclic building block characterized by a pyridine ring substituted with an electron-withdrawing cyano group at the 5-position and a sulfinic acid (-SO₂H) group at the 2-position . This bifunctional architecture confers distinct reactivity profiles that differentiate it from alternative pyridine derivatives for cross-coupling, sulfonylation, and scaffold diversification applications .

Desulfinative cross-coupling handle

Radical sulfonylation precursor

Nucleophilic leaving group for SNAr

5-Cyanopyridine-2-sulfinic Acid: Why Generic Reagents Fail


Direct substitution with generic pyridine sulfonic acids, pyridine boronates, or unsubstituted pyridine sulfinates is functionally inadequate due to three convergent factors. First, pyridine-2-boronates are notoriously unstable and often fail entirely in Suzuki-Miyaura cross-coupling due to facile protodeboronation, whereas 2-pyridinesulfinates provide a stable, storable alternative with demonstrated coupling reliability [1]. Second, the sulfinic acid group (-SO₂H) retains a lone electron pair on sulfur and behaves as a nucleophile, in contrast to the fully oxidized sulfonic acid group (-SO₃H) which lacks this nucleophilic capacity [2]. Third, the 5-cyano substituent exerts a strong electron-withdrawing effect that modulates both the pyridine ring's electronic profile and the sulfinic acid group's reactivity—a level of fine-tuning absent in unsubstituted analogs. The quantitative evidence below demonstrates precisely where these differences translate into measurable performance divergences.

Boronate

2-Pyridineboronates frequently fail due to protodeboronation; sulfinate offers reliable coupling stability.

Sulfonic acid

Sulfonic acids lack the nucleophilic lone pair of sulfinates, blocking cross-coupling and radical pathways.

Unsubstituted

Absence of 5-cyano group removes electron‑withdrawing modulation; reactivity profiles may not transfer.

5-Cyanopyridine-2-sulfinic Acid: Comparative Evidence


Sulfinate vs. Boronate: Cross-Coupling Reliability

Pyridine-2-boronates exhibit poor stability and low reaction efficiency in Suzuki-Miyaura cross-coupling, with failure rates particularly pronounced for 2-substituted pyridines due to facile protodeboronation [1]. In contrast, pyridine-2-sulfinates enable a cross-coupling process of 'unrivalled scope and utility' with demonstrated stability after two months of storage under ambient conditions [1]. While direct head-to-head yield data for 5-cyanopyridine-2-sulfinic acid versus its boronate analog are not available in public literature, the class-level advantage is well-established: pyridine-2-boronates are often impractical coupling partners, whereas the corresponding sulfinates provide reliable Pd-catalyzed routes to structurally diverse pyridine derivatives [1].

Cross‑Coupling Feasibility
Class‑level inference
Sulfinate: stable, storable (2‑month ambient); 92% yield at 20 mmol scale
Boronate: poor stability, frequently fails via protodeboronation
Supports route planning where boronates are impractical.
Direct head‑to‑head yield data for this specific substrate not publicly available.
cross-coupling palladium catalysis heterocyclic synthesis

Cyano Substituent: Reactivity Tuning vs. Unsubstituted

The sulfinic acid moiety's properties are significantly influenced by the electronic nature of the heterocyclic ring to which it is appended . The 5-cyano group in 5-cyanopyridine-2-sulfinic acid acts as a strong electron-withdrawing substituent, decreasing electron density on the pyridine ring relative to unsubstituted pyridine-2-sulfinic acid. This electronic perturbation is expected to: (a) modulate the nucleophilicity of the sulfinate group, (b) alter the redox potential of the sulfinic acid for radical-based transformations, and (c) influence the leaving group ability in nucleophilic aromatic substitution. No direct quantitative comparison between 5-cyano and unsubstituted analogs is publicly available; however, the class-level principle that electron-withdrawing substituents on pyridine rings reduce electron density and alter reactivity profiles is well-established in heterocyclic chemistry .

Electronic Tuning
Class‑level inference
5‑CN: σₚ ≈ 0.66 (strongly electron‑withdrawing)
Unsubstituted: σₚ = 0.00
Modulates nucleophilicity and redox potential for reaction tuning.
No direct experimental comparison with unsubstituted analog available.
electronic effects structure-activity relationship reactivity tuning

Sulfinic vs. Sulfonic Acid: Nucleophilic & Radical Pathways

Unlike sulfonic acids (R-SO₃H), sulfinic acids (R-SO₂H) retain a lone electron pair on the sulfur atom and thus behave as nucleophiles [1]. The sulfinic acid group is less oxidized than the sulfonic acid group, making it more reactive in certain chemical reactions and enabling unique transformations not possible with sulfonic acids or sulfonyl chlorides . Sulfinic acid derivatives react with different electrophiles, acting as leaving groups in aromatic systems and serving as coupling partners in Pd-catalyzed cross-coupling reactions [2]. Additionally, sulfinic acids can generate sulfonyl radicals under oxidative conditions, enabling vicinal aryl-sulfonylation reactions with styrene derivatives and cyanopyridines [3].

Reactivity Pathways
Class‑level inference
Sulfinic: nucleophilic coupling, radical addition, leaving group
Sulfonic: limited to electrophilic/acid‑base chemistry
Unlocks desulfinative coupling and sulfonyl radical manifolds.
Functional divergence validated across multiple references.
sulfur oxidation state nucleophilic substitution radical chemistry

Purity Specification & Sourcing Reliability

5-Cyanopyridine-2-sulfinic acid is commercially available with a documented minimum purity specification of 95% from established chemical suppliers . This purity level supports its use as a research-grade building block in synthetic applications. While sodium 5-cyanopyridine-3-sulfinate (a positional isomer) is available with a higher 98% purity specification , no direct comparative purity data between the 2-sulfinic acid and its sodium salt or positional isomers are publicly available from primary literature. The 95% purity baseline provides a procurement reference point for research planning.

Purity Specification
Specification review
≥ 95%
Establishes procurement baseline for synthesis planning.
Verify lot‑specific COA for actual purity.
procurement quality control research-grade reagent

5-Cyanopyridine-2-sulfinic Acid: Key Applications


Pd-Catalyzed Desulfinative Cross-Coupling

5-Cyanopyridine-2-sulfinic acid serves as a stable, storable nucleophilic coupling partner for Pd-catalyzed cross-coupling with aryl and heteroaryl halides, overcoming the instability and frequent failure of pyridine-2-boronates in Suzuki-Miyaura reactions [1]. The sulfinate approach has demonstrated broad scope with respect to halide coupling partners and enables the preparation of structurally diverse linked pyridines [1]. Representative coupling with 4-bromotoluene using Pd(OAc)₂ catalyst delivered 29% isolated yield of 2-(p-tolyl)pyridine derivative under unoptimized conditions , while optimized large-scale (7 g) coupling achieved 92% yield with only 1 mol% Pd loading [1].

Photoredox-Catalyzed Aryl-Sulfonylation

Cyanopyridines bearing sulfinic acid groups participate in photoredox-catalyzed vicinal aryl-sulfonylation of styrene derivatives via sulfonyl radical intermediates [1]. This transformation leverages the unique ability of sulfinic acids to generate sulfonyl radicals under oxidative conditions—a reactivity mode inaccessible to sulfonic acid derivatives . The 5-cyano substituent's electron-withdrawing character is expected to modulate radical stability and reaction kinetics in such photoredox manifolds, providing a tunable parameter for reaction optimization.

Nucleophilic Aromatic Substitution

The sulfinic acid group at the 2-position can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring [1]. This reactivity is enhanced relative to unsubstituted pyridine due to the electron-withdrawing 5-cyano group, which activates the 2-position toward nucleophilic attack . This enables sequential functionalization strategies where the sulfinic acid serves as a temporary activating/directing group that can be subsequently displaced by nitrogen, oxygen, or carbon nucleophiles.

Library Synthesis & Late-Stage Functionalization

Pyridine sulfinates have been validated in library-format synthesis for medicinal chemistry applications, including the preparation of derivatives of varenicline (Chantix) and mepyramine (Anthisan) [1]. The reagents remain stable after two months of storage under ambient conditions, establishing their credentials as reliable, storable building blocks suitable for automated parallel synthesis workflows [1]. The 5-cyano-2-sulfinic acid variant offers a distinct electronic profile for SAR exploration in drug discovery programs targeting pyridine-containing pharmacophores.

Application
Selection Property
Validation Focus
Pd‑Catalyzed Desulfinative Cross‑Coupling
Sulfinate stability and coupling scope
Aryl/heteroaryl halide coupling yields
Photoredox‑Catalyzed Aryl‑Sulfonylation
Sulfonyl radical generation under oxidative conditions
Radical addition to styrene derivatives
Nucleophilic Aromatic Substitution
Leaving group capability at C2
Displacement with N-, O-, C‑nucleophiles
Library Synthesis & Scaffold Diversification
Ambient storage stability and scalable handling
Automated parallel synthesis workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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